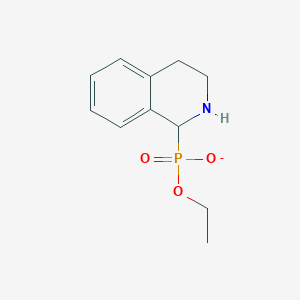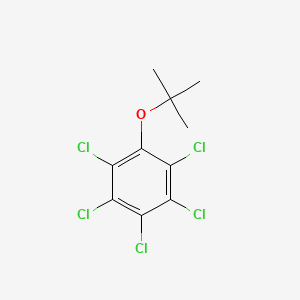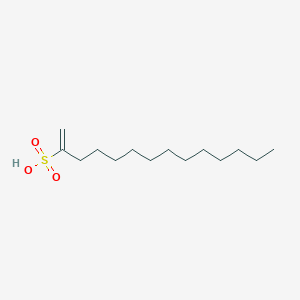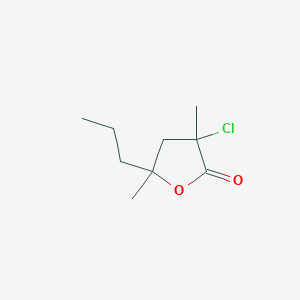![molecular formula C16H21ClO B14377060 4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol CAS No. 90137-77-2](/img/structure/B14377060.png)
4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol is a chemical compound known for its unique structure and properties It is a derivative of phenol, featuring a chloro group and a substituted cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol typically involves multiple steps. One common method starts with the preparation of 4-methylcyclohex-3-en-1-one, which is then subjected to a series of reactions to introduce the chloro and phenol groups. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions may produce derivatives with different halogen or alkyl groups.
Applications De Recherche Scientifique
4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It may serve as a lead compound for developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol involves its interaction with molecular targets such as enzymes or receptors. The chloro and phenol groups play a crucial role in binding to these targets, influencing their activity and triggering specific biochemical pathways. Understanding these interactions helps researchers design more effective compounds with desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol: shares similarities with other phenol derivatives and cyclohexene compounds, such as 4-methylcyclohex-3-en-1-one and 2-(4-methylcyclohex-3-en-1-yl)propan-2-ol
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
90137-77-2 |
|---|---|
Formule moléculaire |
C16H21ClO |
Poids moléculaire |
264.79 g/mol |
Nom IUPAC |
4-chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol |
InChI |
InChI=1S/C16H21ClO/c1-11-4-6-12(7-5-11)16(2,3)14-10-13(17)8-9-15(14)18/h4,8-10,12,18H,5-7H2,1-3H3 |
Clé InChI |
OBSTUENUJVNGNL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(CC1)C(C)(C)C2=C(C=CC(=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene](/img/structure/B14376997.png)
![N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14377010.png)
![2,2'-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol)](/img/structure/B14377016.png)

![N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B14377033.png)
![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one](/img/structure/B14377039.png)



![8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid](/img/structure/B14377056.png)

